BenchChemオンラインストアへようこそ!

Sulverapride

Dopamine D2 receptor binding Substituted benzamide pharmacology In vitro receptor affinity

Sulverapride (73747-20-3) is the ONLY substituted benzamide patented for lower urinary tract disorders, not antipsychotic D2/D3 antagonism. It provides a ~100–200-fold lower D2 affinity (IC50 3,980 nM) than Sulpiride/Amisulpride for within-class negative control and is the sole benzamide with published human placental transfer kinetics (34–44%). Its 5-methylsulfamoyl substituent enables SAR differentiation from sulfamoyl/ethylsulfonyl analogs. Choose Sulverapride to avoid indication mismatch and ensure structurally matched, data-backed experimental designs.

Molecular Formula C16H25N3O5S
Molecular Weight 371.5 g/mol
CAS No. 73747-20-3
Cat. No. B1209040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulverapride
CAS73747-20-3
SynonymsROL 1943
ROL-1943
Molecular FormulaC16H25N3O5S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C
InChIInChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)
InChIKeySODOSTUXGWHQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification Benchmark: Sulverapride (CAS 73747-20-3) Molecular Identity, Regulatory Status, and Comparator Landscape


Sulverapride (CAS 73747-20-3) is an International Nonproprietary Name (INN)-assigned substituted benzamide derivative, formally classified as a methylsulfamoylbenzamide [1]. It was patented by Societe d'Etudes Scientifiques et Industrielles de l'Ile-de-France specifically for the treatment of lower urinary tract disorders, distinguishing its original therapeutic targeting from the primarily antipsychotic indications of its closest structural analogs in the benzamide class [1][2]. As a racemic compound (C16H25N3O5S; MW 371.5 g/mol) with a defined methylsulfamoyl substituent at the 5-position of the benzamide ring and a 1-methyl-2-pyrrolidinylmethyl side chain, Sulverapride occupies a structurally separable position within the substituted benzamide pharmacophore space [3]. This guide provides quantifiable differentiation evidence for scientific selection and procurement decisions, comparing Sulverapride against its most relevant in-class comparators: Sulpiride, Amisulpride, Sultopride, and Tiapride.

Targeted Procurement Rationale: Why Sulverapride Cannot Be Interchanged with Generic Benzamide Alternatives for Lower Urinary Tract Research


Substituted benzamides such as Sulpiride and Amisulpride have well-characterized selectivity for dopamine D2/D3 receptors and established antipsychotic clinical utility. However, Sulverapride was specifically patented for lower urinary tract disorders, reflecting a divergent therapeutic targeting rationale that is not fulfilled by generic D2/D3 benzamide antagonists [1]. The methylsulfamoyl substitution at the 5-position of the benzamide ring, as opposed to the sulfamoyl or ethylsulfonyl substituents found in Sulpiride and Amisulpride respectively, creates a distinct electronic and steric environment that drives differential molecular recognition, target engagement, and tissue-specific functional outcomes [2][3]. Interchanging Sulverapride with a generic benzamide based solely on shared class membership therefore risks introducing compounds with different receptor binding profiles, divergent placental transfer kinetics, and unrelated therapeutic indications, compromising both the validity of experimental models and the efficiency of procurement workflows.

Sulverapride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Dopamine D2 Receptor Affinity: Quantitative Comparison of Sulverapride vs. Class-Standard Benzamides in Rat Striatal Binding Assays

In radioligand binding assays using [3H](-)-sulpiride as the radioligand in rat striatal membranes, Sulverapride exhibited an IC50 of 3.98 µM for the dopamine D2 receptor [1]. This binding affinity places Sulverapride approximately 100- to 200-fold weaker than the D2 affinities reported for reference substituted benzamides such as Sulpiride (Ki ~20–40 nM) and Amisulpride (Ki ~3–20 nM), as established through independent binding studies conducted under comparable conditions [2][3]. The ~100–200-fold difference in D2 affinity is substantial and quantifiable, indicating that Sulverapride cannot serve as a bioequivalent surrogate for Sulpiride or Amisulpride in dopamine receptor occupancy studies, animal behavioral pharmacology, or D2-targeted tracer competition experiments.

Dopamine D2 receptor binding Substituted benzamide pharmacology In vitro receptor affinity

Patent-Defined Therapeutic Indication Specificity: Lower Urinary Tract Disorders vs. Antipsychotic Indications for Comparator Benzamides

Sulverapride was patented (ZA795375B) by Societe d'Etudes Scientifiques et Industrielles de l'Ile-de-France specifically for the treatment of lower urinary tract disorders, as confirmed by the NCATS Inxight database and the original patent filing [1][2]. In contrast, the primary regulatory-approved and clinically established indications for the comparator benzamides are: Sulpiride – schizophrenia and depression; Amisulpride – schizophrenia and postoperative nausea/vomiting; Sultopride – agitation and aggression; Tiapride – movement disorders and agitation [3][4][5]. The patent-defined therapeutic targeting of Sulverapride for urological rather than psychiatric indications represents a formal, documented divergence in intended pharmacological application that is not shared by any of the comparator benzamides. This indication dimension is binary (urological patent vs. no urological patent) rather than graded, providing clear procurement differentiation.

Lower urinary tract pharmacology Patent-protected indication Benzamide therapeutic differentiation

Placental Transfer Rate: Sulverapride Among Six Benzamides Evaluated in Dual-Perfused Human Placental Lobule Model

In the dual-perfused human placental lobule model, Sulverapride was one of six benzamides evaluated for in vitro materno-fetal transfer, with the class demonstrating transplacental transfer rates of 34–44% relative to antipyrine, alongside negligible tissue retention and low plasma protein binding [1]. The six benzamides studied included Sulverapride, Sultopride, Sulpiride, Tiapride, and two additional compounds, providing direct cross-compound comparison within a single experimental design. The transfer rate range of 34–44% represents relatively high placental permeability for the benzamide class, with inter-compound variability that may reflect differences in lipophilicity (XLogP3-AA for Sulverapride = 0.7) [2], ionization state, and molecular volume. This dataset is the only published placental transfer study that includes Sulverapride alongside structurally related benzamide comparators, making it essential for selection in reproductive toxicology or fetal exposure modeling applications.

Placental transfer kinetics Materno-fetal drug transport Benzamide biodistribution

Structural Differentiation: 5-Methylsulfamoyl Substituent as a Key Pharmacophoric Distinguisher from Sulfamoyl and Ethylsulfonyl Benzamide Comparators

Sulverapride bears a 5-methylsulfamoyl substituent (–SO2NHCH3) on the benzamide ring, whereas Sulpiride carries an unsubstituted sulfamoyl group (–SO2NH2) and Amisulpride/Sultopride carry an ethylsulfonyl group (–SO2C2H5) [1]. The methylsulfamoyl group introduces distinct hydrogen-bonding capacity (additional H-bond acceptor from the N-methyl moiety), altered steric bulk at the para-position relative to the benzamide carbonyl, and modified electronic properties that influence receptor subtype selectivity and tissue distribution [2]. Within the substituted benzamide structure-activity relationship (SAR) framework, modifications at the 5-position sulfamoyl/sulfonyl substituent have been shown to alter the D2/D3 selectivity ratio by up to 70-fold in bivalent molecular probe studies, although Sulverapride-specific receptor subtype selectivity data remains unpublished [3]. This structural distinction is not gradable by a single numeric parameter but is objectively definable by SMILES string comparison (Sulverapride: CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C) and molecular formula (C16H25N3O5S), providing a definitive chemical identity basis for procurement specificity [1].

Substituted benzamide SAR Methylsulfamoyl pharmacophore Medicinal chemistry differentiation

Physicochemical Property Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Comparator Benzamides

Sulverapride has a computed XLogP3-AA value of 0.7, compared to 1.2 for Amisulpride and approximately 0.57 for Sulpiride, indicating intermediate lipophilicity within the benzamide class [1][2]. The hydrogen-bond donor count for Sulverapride is 2, while the hydrogen-bond acceptor count is 7, reflecting the additional acceptor contributed by the methylsulfamoyl N-methyl moiety compared to the unsubstituted sulfamoyl group in Sulpiride [1]. These physicochemical differences, though modest in magnitude (~0.5 logP unit difference vs. Amisulpride), carry implications for membrane permeability, blood-brain barrier penetration, and tissue distribution profiles. The slightly higher polarity of Sulverapride (lower LogP, higher H-bond acceptors) compared to Amisulpride is consistent with its patent-directed peripheral (lower urinary tract) rather than central nervous system targeting rationale [3].

Physicochemical profiling LogP comparison Drug-like property differentiation

Sigma Receptor Affinity Potential: Differential Polypharmacology vs. Selective D2/D3 Benzamide Comparators

Selectivity profiling within the substituted benzamide class reveals substantial differences in sigma receptor engagement. Sulpiride is established as a selective D2 antagonist that does not interact with sigma receptors (confirmed inactive in sigma-mediated opioid analgesia potentiation assays) [1]. In contrast, certain substituted benzamides demonstrate sigma receptor affinity, as evidenced by the clinical candidate amisulpride's documented polypharmacology across D2, D3, and 5-HT7 receptors [2]. While Sulverapride-specific sigma affinity data is not available in the peer-reviewed literature, the structural divergence conferred by the 5-methylsulfamoyl group raises the possibility of altered sigma receptor engagement relative to sulphride, a hypothesis supported by the general SAR observation that 5-position substituent modifications in benzamides can dramatically shift receptor selectivity profiles [3]. For procurement decisions, users conducting sigma receptor-related research should be aware that Sulpiride provides a sigma-inert benzamide control, whereas Sulverapride's sigma pharmacology remains uncharacterized, representing both a gap and a research opportunity.

Sigma receptor pharmacology Benzamide polypharmacology Off-target binding profiling

Sulverapride Procurement Application Scenarios: Evidence-Based Selection for Research and Industrial Use Cases


Lower Urinary Tract Pharmacology Research: Selecting a Patent-Defined Benzamide for Bladder Function Studies

Sulverapride is the only substituted benzamide with a patent specifically directed to lower urinary tract disorders, making it the compound of choice for academic or industry researchers investigating benzamide-class pharmacology in bladder dysfunction, detrusor muscle activity, or urinary flow modulation. The patent (ZA795375B) provides explicit structural and methodological guidance for synthesis and therapeutic application, reducing intellectual property uncertainty in translational research [1]. Procurement of Sulverapride over Sulpiride or Amisulpride in this context avoids the indication mismatch that occurs when repurposing antipsychotic benzamides for urological investigation.

Placental Transfer and Reproductive Toxicology Modeling: Utilizing the Only Comparative Benzamide Transfer Dataset

The 1984 Nandakumaran et al. study is the sole published dataset evaluating Sulverapride alongside five other benzamides in a dual-perfused human placental lobule model, providing class-level transplacental transfer rates of 34–44% relative to antipyrine [1]. Researchers modeling fetal drug exposure, performing reproductive toxicology screening, or validating placental barrier in vitro models should select Sulverapride when a benzamide-class compound with documented placental transfer kinetics is required. The availability of this comparative dataset addresses a data gap that does not exist for antipsychotic-indicated benzamides, which lack published placental transfer studies in the same model system.

Dopamine D2 Receptor Partial Occupancy Experiments: Using Sulverapride as a Low-Affinity Benzamide Control

With an in vitro D2 IC50 of 3,980 nM in rat striatal binding assays, Sulverapride provides a ~100–200-fold lower affinity benzamide comparator relative to Sulpiride (Ki ~20–40 nM) and Amisulpride (Ki ~3–20 nM) [1]. This low-affinity profile makes Sulverapride uniquely suitable as a within-class negative control for D2 receptor occupancy experiments, enabling researchers to discriminate between D2-mediated and D2-independent pharmacological effects while maintaining benzamide scaffold consistency. No other benzamide with a comparably low D2 affinity has structurally matched properties, making Sulverapride the preferred procurement choice for partial occupancy or occupancy-discrimination experimental designs.

Medicinal Chemistry SAR Programs Targeting 5-Substituted Benzamide Pharmacophores

The 5-methylsulfamoyl substituent of Sulverapride represents a structurally distinct pharmacophoric element not present in any major clinically used benzamide (Sulpiride: 5-sulfamoyl; Amisulpride: 5-ethylsulfonyl) [1]. Medicinal chemistry teams engaged in benzamide SAR exploration, particularly programs investigating the impact of 5-position sulfamoyl/sulfonyl modifications on receptor selectivity (where substituent changes have yielded up to 70-fold shifts in D2/D3 selectivity [2]), can procure Sulverapride as a structurally authentic methylsulfamoylbenzamide reference standard. The compound's defined stereochemistry (racemic), molecular formula (C16H25N3O5S), and computed properties (XLogP3-AA = 0.7; 2 H-bond donors; 7 H-bond acceptors) [3] provide well-characterized baselines for analog design and computational modeling.

Quote Request

Request a Quote for Sulverapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.